Cas no 99724-35-3 (Ethanone,1-(3-amino-2,6-difluorophenyl)-)

Ethanone,1-(3-amino-2,6-difluorophenyl)- (also known as 3-amino-2,6-difluorophenyl ketone) is an aromatic ketone characterized by an acetyl group (-C(O)CH3) attached directly to an ortho-substituted phenyl ring bearing an amino (-NH2) group at position 3 and two fluorine atoms at positions 2 and 6. This specific substitution pattern imparts unique electronic properties to the aromatic system. The ortho-amino group is potentially reactive towards electrophiles or can be protected/modified. The difluoro substitution significantly influences the electronic distribution on the phenyl ring, affecting reactivity towards nucleophilic addition or substitution reactions at ortho positions. Its structure makes it a valuable synthetic intermediate for constructing complex molecules requiring specific ortho-substituted phenyl ketone functionalities.
Ethanone,1-(3-amino-2,6-difluorophenyl)- structure
99724-35-3 structure
Product Name:Ethanone,1-(3-amino-2,6-difluorophenyl)-
CAS No:99724-35-3
MF:C8H7F2NO
MW:171.144088983536
CID:797278
PubChem ID:45085786
Update Time:2025-06-16

Ethanone,1-(3-amino-2,6-difluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(3-amino-2,6-difluorophenyl)-
    • 1-(3-amino-2,6-difluorophenyl)ethanone
    • Ethanone, 1-(3-amino-2,6-difluorophenyl)- (9CI)
    • CS-0529425
    • SCHEMBL855460
    • 1-(3-Amino-2,6-difluorophenyl)ethan-1-one
    • 99724-35-3
    • 1-(3-AMINO-2,6-DIFLUOROPHENYL)-ETHANONE
    • DTXSID00665850
    • Inchi: 1S/C8H7F2NO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,11H2,1H3
    • InChI Key: MDDQWAFKUQJYPW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(C)=O)F)N

Computed Properties

  • Exact Mass: 171.04957017g/mol
  • Monoisotopic Mass: 171.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1Ų

Ethanone,1-(3-amino-2,6-difluorophenyl)- Pricemore >>

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Additional information on Ethanone,1-(3-amino-2,6-difluorophenyl)-

Recent Advances in the Study of Ethanone,1-(3-amino-2,6-difluorophenyl)- (CAS: 99724-35-3)

Ethanone,1-(3-amino-2,6-difluorophenyl)- (CAS: 99724-35-3) is a fluorinated aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a key intermediate in drug synthesis. This compound features a unique combination of amino and difluoro substituents on the phenyl ring, which may contribute to its biological activity and pharmacokinetic properties. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethanone,1-(3-amino-2,6-difluorophenyl)- as a building block for novel tyrosine kinase inhibitors. Researchers demonstrated that derivatives of this compound showed promising inhibitory activity against EGFR (epidermal growth factor receptor) with IC50 values in the nanomolar range. The difluoro substitution pattern was found to significantly enhance binding affinity to the ATP pocket of the kinase domain, while the amino group allowed for further structural modifications to optimize drug properties.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of Ethanone,1-(3-amino-2,6-difluorophenyl)- derivatives as potential antibacterial agents. The study revealed that certain analogs exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. Molecular docking studies suggested that these compounds might interfere with bacterial cell wall biosynthesis by targeting key enzymes in the peptidoglycan synthesis pathway.

From a synthetic chemistry perspective, advances have been made in the production and purification of Ethanone,1-(3-amino-2,6-difluorophenyl)-. A 2023 patent application (WO202318765A1) described an improved synthetic route with higher yield and purity, utilizing continuous flow chemistry techniques. This development is particularly significant for scaling up production while maintaining consistent quality, which is crucial for pharmaceutical applications.

The pharmacokinetic properties of Ethanone,1-(3-amino-2,6-difluorophenyl)- derivatives have also been investigated in recent preclinical studies. Research published in European Journal of Pharmaceutical Sciences (2024) demonstrated that fluorination at the 2,6-positions significantly improved metabolic stability compared to non-fluorinated analogs, with longer plasma half-life observed in rodent models. These findings support the potential of this chemical scaffold for developing orally bioavailable drugs.

Looking forward, the unique structural features of Ethanone,1-(3-amino-2,6-difluorophenyl)- continue to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology, where its aromatic core serves as a versatile linker between target-binding and E3 ligase-binding moieties. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation activity against several challenging drug targets.

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